molecular formula C20H24N2O2 B6072730 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide

3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide

Katalognummer B6072730
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: LQCTVICCVQTJEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. In

Wirkmechanismus

3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 receptors has been implicated in various neurological and psychiatric disorders. 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the downstream signaling pathways that are involved in the pathophysiology of various disorders.
Biochemical and Physiological Effects:
3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, which is involved in the pathophysiology of Parkinson's disease. 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has also been shown to decrease the levels of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease. In addition, 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and has been implicated in various neurological and psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for specific targeting of the receptor. 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been shown to have off-target effects at high concentrations, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for research on 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide. One direction is to further explore its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop more potent and selective mGluR5 antagonists that can overcome the limitations of 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide. Additionally, the development of imaging agents that can visualize mGluR5 receptors in vivo could facilitate the translation of 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide into clinical practice. Finally, the role of mGluR5 receptors in various physiological processes, such as learning and memory, should be further explored to gain a better understanding of the receptor's function in the brain.

Synthesemethoden

3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 4-(chloromethyl)benzonitrile with morpholine to yield 4-(morpholinomethyl)benzonitrile. The second step involves the reaction of 4-(morpholinomethyl)benzonitrile with 1-phenylethylamine to yield 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide. The purity of 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide can be improved by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 3-(4-morpholinylmethyl)-N-(1-phenylethyl)benzamide has been shown to have potential applications in drug addiction, schizophrenia, and epilepsy.

Eigenschaften

IUPAC Name

3-(morpholin-4-ylmethyl)-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16(18-7-3-2-4-8-18)21-20(23)19-9-5-6-17(14-19)15-22-10-12-24-13-11-22/h2-9,14,16H,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCTVICCVQTJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.